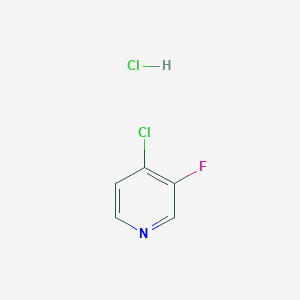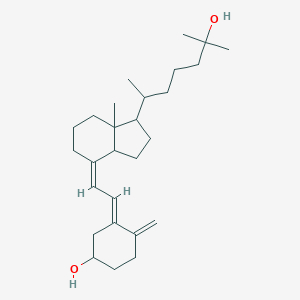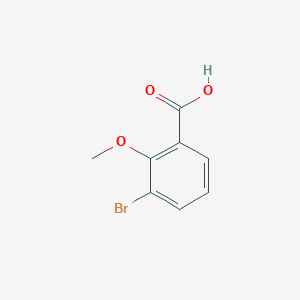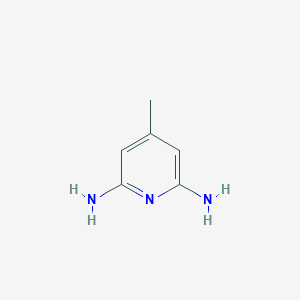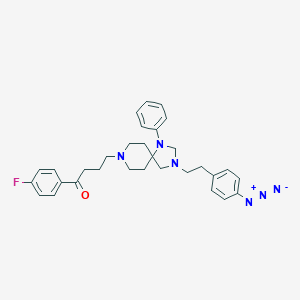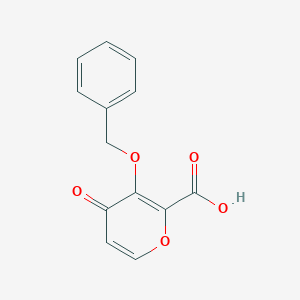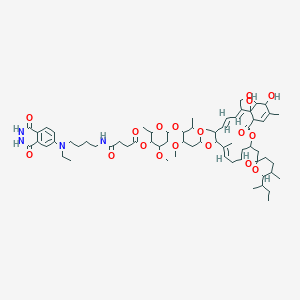
Ivermectin luminol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivermectin luminol is a chemical compound that is synthesized by combining ivermectin and luminol. Ivermectin is a broad-spectrum antiparasitic drug, while luminol is a chemical that is used in forensic science to detect bloodstains. The combination of these two chemicals has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ivermectin luminol is not well understood. However, it is believed that the compound works by binding to specific molecules in the body and disrupting their function. This can lead to the death of parasites or the inhibition of biological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ivermectin luminol are still being studied. However, it has been found to have antiparasitic properties similar to those of ivermectin. In addition, the luminescent properties of the compound can be used to study the interactions between biological molecules in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ivermectin luminol in laboratory experiments is its ability to detect and visualize biological molecules. This can aid in the study of biological processes and the development of new drugs. However, the compound may have limitations in terms of its specificity and sensitivity. Further studies are needed to determine the optimal conditions for its use in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of ivermectin luminol in scientific research. One area of interest is the development of new drugs that target specific biological molecules. The luminescent properties of the compound can aid in the screening of potential drug candidates. Another potential application is the study of protein-protein interactions, which are important in many biological processes. The compound can be used to visualize these interactions in real-time. Finally, the use of ivermectin luminol in forensic science may also be explored, particularly in the detection of bloodstains at crime scenes.
Conclusion:
In conclusion, ivermectin luminol is a chemical compound that has potential applications in scientific research. Its luminescent properties can aid in the study of biological processes and the development of new drugs. Further studies are needed to fully understand its mechanism of action and optimize its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of ivermectin luminol involves the reaction of ivermectin and luminol in the presence of a catalyst. The reaction results in the formation of a new compound that has both antiparasitic and luminescent properties.
Applications De Recherche Scientifique
Ivermectin luminol has potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. The luminescent properties of the compound can be used to detect and visualize biological molecules, such as proteins and nucleic acids, in laboratory experiments. This can aid in the study of biological processes and the development of new drugs.
Propriétés
Numéro CAS |
122047-12-5 |
|---|---|
Nom du produit |
Ivermectin luminol |
Formule moléculaire |
C66H96N4O18 |
Poids moléculaire |
1233.5 g/mol |
Nom IUPAC |
[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate |
InChI |
InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+ |
Clé InChI |
WQLHCVQBESMZGD-ZJZUZUJASA-N |
SMILES isomérique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
SMILES canonique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
Synonymes |
22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate) ivermectin-luminol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



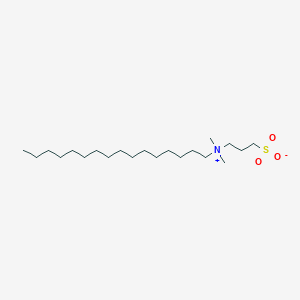
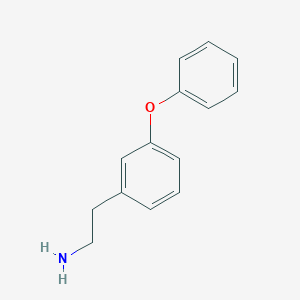
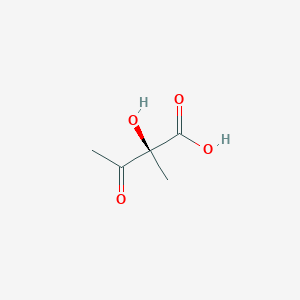
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
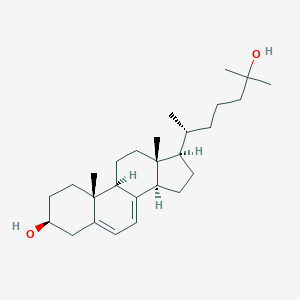
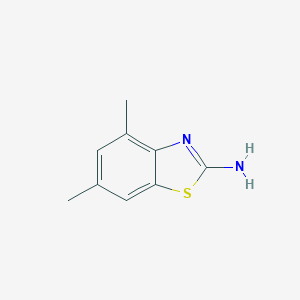
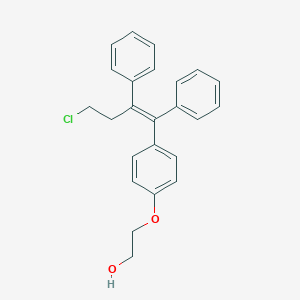
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
